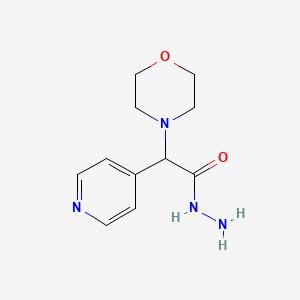

2-Morpholin-4-yl-2-pyridin-4-ylacetohydrazide

Description

2-Morpholin-4-yl-2-pyridin-4-ylacetohydrazide is a heterocyclic compound featuring a pyridine ring linked to a morpholine moiety via an acetohydrazide backbone. Its molecular formula is C₁₁H₁₆N₄O₂, with a molecular weight of 236.28 g/mol (CAS: 1218443-09-4) .

Properties

IUPAC Name |

2-morpholin-4-yl-2-pyridin-4-ylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c12-14-11(16)10(9-1-3-13-4-2-9)15-5-7-17-8-6-15/h1-4,10H,5-8,12H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVNLSOBXGRISK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C2=CC=NC=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthesis Principles

The synthesis of hydrazides typically involves the reaction of an ester or acid with hydrazine. For compounds like 2-Morpholin-4-yl-2-pyridin-4-ylacetohydrazide, the synthesis might involve several steps:

Formation of the Pyridin-4-yl Acetic Acid or Ester : This could be achieved through various methods, including the reaction of pyridine with chloroacetic acid or its derivatives.

Introduction of the Morpholine Moiety : This might involve nucleophilic substitution reactions where morpholine reacts with a suitable precursor.

Hydrazide Formation : The final step would involve converting the acid or ester into a hydrazide using hydrazine.

Data and Specifications

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₄O₂ |

| Molecular Weight | 236.28 g/mol |

| CAS Number | 1218443-09-4 |

| Supplier | Matrix Scientific |

| Catalog Number | 101924-362 |

Challenges and Considerations

- Yield and Purity : Achieving high yields and purity can be challenging due to the complexity of the molecule and potential side reactions.

- Solubility : The solubility of intermediates and the final product in various solvents can affect the reaction conditions and purification processes.

- Stability : Hydrazides can be sensitive to moisture and light, requiring careful handling and storage.

Chemical Reactions Analysis

Types of Reactions: 2-Morpholin-4-yl-2-pyridin-4-ylacetohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that 2-Morpholin-4-yl-2-pyridin-4-ylacetohydrazide exhibits potential anticancer activity. Its structure allows it to interact with specific molecular targets involved in cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells and inhibit key signaling pathways associated with tumor growth.

Case Study: In Vitro Anticancer Activity

A study evaluated the efficacy of this compound against various cancer cell lines, including lymphoma and breast cancer cells. Results demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent. The mechanism involved binding to proteins that regulate cell survival, thereby promoting apoptosis.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It shows effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for the development of new antibiotics.

Case Study: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus and Escherichia coli revealed that this compound significantly inhibited bacterial growth. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Neuropharmacology

Given its morpholine moiety, the compound may have applications in neuropharmacology. Research suggests it could enhance cognitive functions or serve as a treatment for neurodegenerative diseases by modulating neurotransmitter systems.

Potential Mechanism of Action

The compound may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and receptor activation. This property could be beneficial in developing therapies for conditions such as Alzheimer's disease or schizophrenia.

Materials Science

In materials science, this compound is being explored for its potential use in creating novel materials with specific electronic or optical properties. Its unique chemical structure allows it to be incorporated into various polymer matrices.

Data Summary Table

Mechanism of Action

The mechanism by which 2-Morpholin-4-yl-2-pyridin-4-ylacetohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Analysis

- Backbone Variations: The target compound’s acetohydrazide backbone distinguishes it from the dioxoisoindolinyl-acetic acid derivatives in , which exhibit larger molecular weights (~444 g/mol) due to benzylidene substituents. These analogs may exhibit altered solubility profiles due to aromatic methoxy groups.

Substituent Effects :

- The pyridine-3,5-dicarbonitrile and pyrrole groups in contribute to its reported bioactivity, suggesting that electron-withdrawing groups (e.g., nitriles) enhance interaction with biological targets like kinases. The absence of such groups in the target compound may limit its efficacy in similar applications.

- Methoxybenzylidene substituents in introduce steric bulk and lipophilicity, which could affect membrane permeability compared to the simpler morpholine-pyridine combination in the target compound.

- In contrast, likely require multi-step coupling reactions for benzylidene incorporation.

Physicochemical and Pharmacokinetic Considerations

- Molecular Weight and Solubility: The target compound (236 g/mol) falls within the "drug-like" range (200–500 g/mol), whereas exceed this range, possibly limiting their bioavailability.

Biological Activity :

- While demonstrates antimicrobial and antitumor properties, the target compound’s bioactivity remains uncharacterized. Structural similarities suggest possible kinase inhibition, but empirical validation is needed.

Biological Activity

2-Morpholin-4-yl-2-pyridin-4-ylacetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

It features a morpholine ring, a pyridine moiety, and an acetohydrazide functional group, which may contribute to its biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains. For instance, it demonstrated moderate antibacterial effects against Staphylococcus aureus and Escherichia coli .

- Antioxidant Activity : The compound has been evaluated for its antioxidant capacity. In vitro assays indicated that it effectively scavenges free radicals, suggesting a potential role in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : Research has indicated that this compound can reduce inflammation in animal models. It was found to lower the disease activity index in a dextran sodium sulfate-induced colitis model, highlighting its therapeutic potential in inflammatory bowel diseases .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in inflammatory pathways. The presence of the morpholine and pyridine groups may enhance its binding affinity to these targets .

Case Studies

Several case studies have explored the efficacy of this compound in various contexts:

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties against clinical isolates.

- Findings : The compound showed significant inhibition of bacterial growth, particularly against resistant strains, suggesting its potential as a lead compound for antibiotic development.

- Case Study on Anti-inflammatory Properties :

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-Morpholin-4-yl-2-pyridin-4-ylacetohydrazide, and how can intermediates be validated?

Methodological Answer: The synthesis of morpholine-containing hydrazides typically involves condensation reactions between morpholine derivatives and hydrazine analogs. For example, a multi-step synthesis could include:

Morpholine functionalization : React morpholine with a pyridine-based aldehyde under acidic conditions to form a Schiff base intermediate.

Hydrazide formation : Treat the intermediate with hydrazine hydrate in ethanol under reflux to yield the acetohydrazide derivative .

Validation : Confirm intermediate purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize using -NMR (DMSO-d6, 400 MHz) to verify proton environments consistent with morpholine (δ 3.5–3.7 ppm) and pyridine (δ 8.5–8.7 ppm) moieties .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths and angles, especially focusing on the morpholine ring puckering and hydrazide planar geometry .

- Spectroscopic analysis :

- IR : Confirm N–H stretches (~3200 cm) and C=O vibrations (~1650 cm).

- Mass spectrometry : Validate molecular weight via ESI-MS in positive ion mode (expected [M+H] peak at m/z ~278).

- DFT calculations : Optimize geometry using Gaussian 09 at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data for this compound’s reactivity?

Methodological Answer: Discrepancies often arise from solvent effects or incomplete basis sets in simulations. To address this:

Iterative validation : Compare experimental reaction kinetics (e.g., hydrazide formation rates monitored by UV-Vis at 280 nm) with computational predictions (e.g., transition-state energies using CP2K software).

Solvent modeling : Incorporate explicit solvent molecules (e.g., DMSO) in molecular dynamics simulations to account for solvation effects .

Error analysis : Use Bayesian statistics to quantify uncertainty in computational parameters (e.g., force field assignments) .

Q. What strategies optimize the compound’s stability under varying pH conditions for pharmacological studies?

Methodological Answer:

- pH stability profiling :

- Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C.

- Monitor degradation via LC-MS at 0, 24, and 48 hours.

- Identify degradation products (e.g., hydrolyzed morpholine rings or pyridine oxidation) using high-resolution MS/MS .

- Stabilization approaches :

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Target identification :

- Perform a thermal shift assay (TSA) with human protein libraries to identify binding partners.

- Validate hits via surface plasmon resonance (SPR) to measure binding affinities (KD values).

- Pathway analysis :

Data Analysis and Interpretation

Q. How should researchers address low reproducibility in synthetic yields?

Methodological Answer:

- Design of Experiments (DoE) : Use a fractional factorial design to test variables (temperature, solvent polarity, catalyst loading).

- Statistical analysis : Apply ANOVA to identify significant factors (p < 0.05) and optimize conditions via response surface methodology (RSM) .

- Contamination checks : Perform EDX spectroscopy on precipitates to detect trace metals (e.g., Fe, Cu) from reactor vessels .

Q. What advanced techniques validate the compound’s purity for regulatory submissions?

Methodological Answer:

- Orthogonal methods :

- HPLC-DAD : Use a C18 column with gradient elution (0.1% TFA in water/acetonitrile).

- ICP-MS : Quantify heavy metal impurities (e.g., Pd < 10 ppm) from catalytic steps.

- Chiral HPLC : Confirm enantiomeric purity if asymmetric centers exist (e.g., Chiralpak IA column) .

Safety and Handling

Q. What safety protocols are critical during large-scale synthesis?

Methodological Answer:

- Hazard mitigation :

- Use explosion-proof reactors for exothermic steps (e.g., hydrazine reactions).

- Implement fume hoods with HEPA filters to handle morpholine vapors (TLV 20 ppm) .

- First aid : For skin contact, rinse with 1% acetic acid to neutralize hydrazide residues, followed by medical evaluation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.